molecular formula C4H7N5O B14632431 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea CAS No. 54070-78-9

1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea

Cat. No.: B14632431
CAS No.: 54070-78-9
M. Wt: 141.13 g/mol
InChI Key: JTRJBOKEJAWMSR-UHFFFAOYSA-N
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Description

1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions . The reaction yields the desired urea derivative after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. For example, in enzyme inhibition, the triazole ring can bind to the active site of the enzyme, blocking its activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-amine
  • 1-Methyl-1H-1,2,4-triazole-3-carboxamide
  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Uniqueness

1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its urea moiety can form hydrogen bonds, enhancing its binding affinity to biological targets compared to other triazole derivatives .

Properties

CAS No.

54070-78-9

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

1-methyl-3-(1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C4H7N5O/c1-5-4(10)8-3-6-2-7-9-3/h2H,1H3,(H3,5,6,7,8,9,10)

InChI Key

JTRJBOKEJAWMSR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC=NN1

Origin of Product

United States

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